![molecular formula C20H23NO2S B4173671 N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide](/img/structure/B4173671.png)
N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide, commonly known as ATB-346, is a novel drug compound that has been developed for the treatment of various inflammatory diseases. This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been designed to selectively inhibit the activity of cyclooxygenase-2 (COX-2) without affecting the activity of COX-1.
Wirkmechanismus
ATB-346 selectively inhibits the activity of COX-2, which is an enzyme that is responsible for the production of inflammatory prostaglandins. By selectively inhibiting COX-2, ATB-346 reduces inflammation and pain without affecting the activity of COX-1, which is an enzyme that is responsible for the production of protective prostaglandins.
Biochemical and Physiological Effects
ATB-346 has been found to be effective in reducing inflammation and pain in various animal models of inflammatory diseases. It has also been found to have a favorable safety profile and does not cause gastrointestinal toxicity, which is a common side effect of traditional N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamides.
Vorteile Und Einschränkungen Für Laborexperimente
ATB-346 has several advantages over traditional N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamides in laboratory experiments. It is more selective in inhibiting COX-2, which reduces the risk of gastrointestinal toxicity. It also has a favorable safety profile, which makes it a promising candidate for further clinical development. However, one limitation of ATB-346 is that it has not yet been extensively studied in humans, and its long-term safety and efficacy profile is not yet fully understood.
Zukünftige Richtungen
There are several future directions for the research and development of ATB-346. One potential application is in the treatment of chronic pain, which is a major public health problem. ATB-346 has shown promising results in animal models of neuropathic pain, and further studies are needed to evaluate its efficacy in humans. Another potential application is in the treatment of inflammatory bowel disease, which is a chronic inflammatory disorder of the gastrointestinal tract. ATB-346 has shown promising results in animal models of colitis, and further studies are needed to evaluate its efficacy in humans. Overall, ATB-346 has the potential to be a promising new drug for the treatment of various inflammatory diseases, and further research is needed to fully evaluate its safety and efficacy profile.
Wissenschaftliche Forschungsanwendungen
ATB-346 has been extensively studied for its anti-inflammatory properties and has shown promising results in preclinical studies. It has been found to be effective in reducing inflammation and pain in various animal models of inflammatory diseases such as arthritis, colitis, and neuropathic pain.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(4-tert-butylphenyl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-14(22)15-5-9-17(10-6-15)21-19(23)13-24-18-11-7-16(8-12-18)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLVJNNDTSUBKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.